N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1421506-94-6
Cat. No.: VC11914116
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421506-94-6 |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C24H23N3O4S/c1-30-20-9-4-6-15-12-18(24(29)31-22(15)20)23(28)25-14-16-13-19(21-10-5-11-32-21)27(26-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14H2,1H3,(H,25,28) |
| Standard InChI Key | FRYLDLUPHHSOSY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5 |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₂₄H₂₃N₃O₄S, reflects a complex architecture combining chromene, pyrazole, and thiophene moieties. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1421506-94-6 | |
| Molecular Weight | 449.5 g/mol | |
| IUPAC Name | N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5 |
The chromene core (2H-chromen-2-one) is substituted at position 3 with a carboxamide group, while position 8 bears a methoxy group. The pyrazole ring at position 3 of the chromene is further functionalized with cyclopentyl and thiophen-2-yl groups.
Structural Analysis
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Chromene Backbone: The 2-oxo chromene system contributes to planar aromaticity, facilitating π-π stacking interactions with biological targets.
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Pyrazole Substituent: The 1-cyclopentyl-5-(thiophen-2-yl)pyrazole introduces steric bulk and electron-rich regions, potentially enhancing binding to hydrophobic enzyme pockets .
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Thiophene Moiety: The sulfur-containing heterocycle may improve metabolic stability and modulate electronic properties.
Synthesis and Manufacturing
Purification and Characterization
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Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the target compound.
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Spectroscopic Validation:
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¹H NMR: Expected signals include δ 8.2 (chromene H-4), δ 6.8–7.5 (thiophene protons), and δ 1.5–2.5 (cyclopentyl CH₂).
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MS (ESI+): Molecular ion peak at m/z 450.5 [M+H]⁺.
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Biological Activities and Mechanistic Insights
Hypothetical Pharmacological Profiles
Computational docking and structure-activity relationship (SAR) studies of analogous compounds suggest:
Comparative Efficacy
Though experimental IC₅₀ values are unavailable, similar compounds exhibit:
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Antifungal Activity: MIC₈₀ = 0.0039–2 μg/mL against Candida spp. .
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Anticancer Potential: GI₅₀ = 1–10 μM in breast cancer cell lines .
Applications in Medicinal Chemistry
Drug Development Prospects
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Oncology: Chromene derivatives inhibit cyclin-dependent kinases (CDKs), making this compound a candidate for breast and lung cancer therapy .
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Infectious Diseases: The thiophene-pyrazole moiety could disrupt microbial cell membranes or enzyme function.
Challenges and Limitations
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Solubility: High logP (~4.2 predicted) may limit aqueous solubility, necessitating prodrug strategies.
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Metabolic Stability: Thiophene rings risk oxidative metabolism, requiring structural optimization.
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